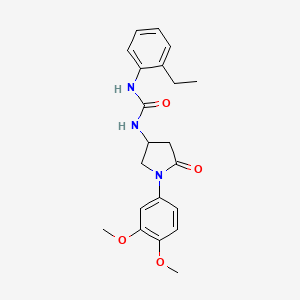
5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is an intricate organic compound with potential applications in various fields. This molecule is built from multiple aromatic and heteroaromatic rings, incorporating fluorine, methoxy, and sulfonamide functional groups. It offers intriguing possibilities for drug discovery and other scientific research due to its chemical complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials. Each precursor is chosen based on its functional groups to enable effective synthetic transformations.
Coupling Reactions: Often, the synthesis involves key coupling reactions such as Suzuki or Heck coupling to form the biaryl structures.
Functional Group Manipulations: Steps like halogenation, sulfonation, and methoxylation are employed to introduce specific functional groups.
Cyclization: Formation of the tetrahydroquinoline core may involve cyclization reactions under acidic or basic conditions.
Final Assembly: The last steps usually involve sulfonamide formation and other functional group additions under mild conditions to retain the integrity of the molecule.
Industrial Production Methods
Industrial synthesis might scale up these reactions using flow chemistry techniques or optimized batch processes. Reactions would be meticulously controlled to enhance yield and purity, using solvents and reagents that are commercially viable and sustainable.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: Potential for aromatic ring oxidation under strong oxidizing conditions, yielding quinones or other oxidized products.
Reduction: Functional group reductions, especially of the sulfonamide group, might be achieved using reagents like lithium aluminium hydride.
Substitution: Both electrophilic and nucleophilic aromatic substitution reactions can be employed, given the presence of halogen and other activating groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for aromatic ring oxidation.
Reduction: Hydrogenation over palladium catalysts or using complex hydride reagents.
Substitution: Halogenated reagents and strong bases for substitution reactions.
Major Products Formed
Oxidation products: Quinones, sulfoxides
Reduction products: Amine derivatives, partially or fully reduced aromatic systems
Substitution products: Halogenated aromatics, substituted sulfonamides
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as an intermediate in the synthesis of more complex molecules.
Exploration of its reactivity patterns can contribute to synthetic organic chemistry.
Biology:
May act as a ligand for studying protein binding.
Could be a molecular probe for biological assays.
Medicine:
Potential pharmaceutical candidate due to its structural complexity.
Could interact with biological targets relevant to disease pathways.
Industry:
In polymer science, it could be a building block for advanced materials.
Potential use in catalysis or as a reagent in chemical manufacturing processes.
Wirkmechanismus
The exact mechanism of action in biological systems may involve the interaction with specific molecular targets such as enzymes or receptors. Its effects might be mediated through binding to these targets and altering their function or signaling pathways. Further research is necessary to elucidate detailed pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-methoxybenzenesulfonamide: Similar aromatic substitution but lacks the tetrahydroquinoline core.
1-Phenylsulfonyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but with different functional groups.
N-Phenylsulfonylbenzenesulfonamide: Lacks the methoxy and quinoline functionalities.
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-21-12-9-17(23)15-22(21)31(26,27)24-18-10-11-20-16(14-18)6-5-13-25(20)32(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYPTBCDGYYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/new.no-structure.jpg)
![METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2874669.png)

![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)

![N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine](/img/structure/B2874679.png)


![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)
![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)

